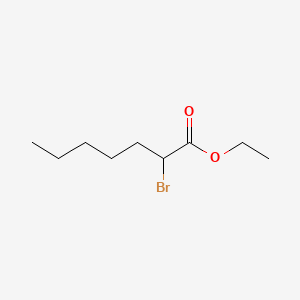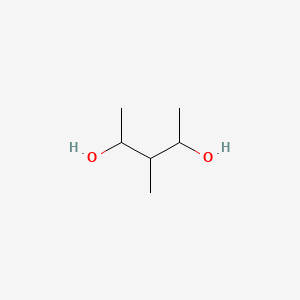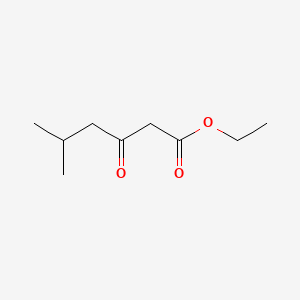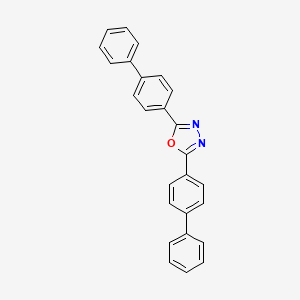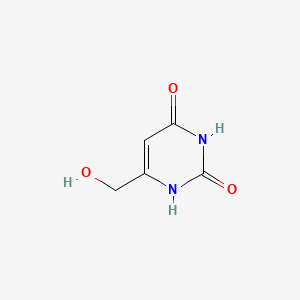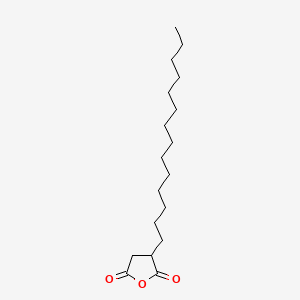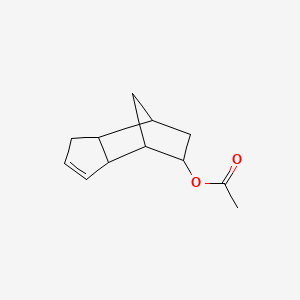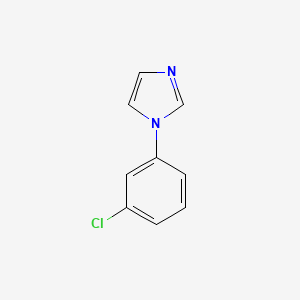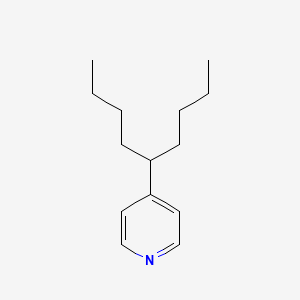
4-(5-Nonil)piridina
Descripción general
Descripción
4-(5-Nonyl)pyridine is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of pyridine, where the pyridine ring is substituted at the fourth position with a 1-butylpentyl group
Aplicaciones Científicas De Investigación
4-(5-Nonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
Target of Action
The primary target of 4-(5-Nonyl)pyridine is cobalt and gallium ions . These ions play crucial roles in various biological processes. For instance, cobalt is a key component of vitamin B12, which is essential for nerve function and the formation of red blood cells.
Mode of Action
4-(5-Nonyl)pyridine interacts with its targets by acting as an extractant. It has been found to quantitatively extract cobalt from solutions containing potassium thiocyanate . Similarly, it can extract gallium from hydrochloric acid solutions . The extraction process involves the formation of complexes between 4-(5-Nonyl)pyridine and the target ions.
Result of Action
The molecular and cellular effects of 4-(5-Nonyl)pyridine’s action would largely depend on the specific context in which it is used. In the case of cobalt extraction, it could potentially lead to a decrease in the availability of cobalt for biological processes, with potential downstream effects on processes such as red blood cell formation and nerve function .
Action Environment
The action, efficacy, and stability of 4-(5-Nonyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of cobalt extraction by 4-(5-Nonyl)pyridine has been found to be dependent on the concentration of potassium thiocyanate and the acidity of the solution . Similarly, the extraction of gallium is influenced by the acidity of the solution and the presence of other ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Nonyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with 1-bromo-1-butylpentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of 4-(5-Nonyl)pyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Nonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the ortho and para positions relative to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Comparación Con Compuestos Similares
4-(5-Nonyl)pyridine: Similar in structure but with a different alkyl chain length.
4-(1-Hexylheptyl)pyridine: Another derivative with a longer alkyl chain.
4-(1-Octyloctyl)pyridine: Features an even longer alkyl chain.
Uniqueness: 4-(5-Nonyl)pyridine is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it suitable for specific applications where other derivatives may not be as effective.
Propiedades
IUPAC Name |
4-nonan-5-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGHKBXRIOBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062745 | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-47-9 | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(1-butylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-butylpentyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-BUTYLPENTYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ0RR6POX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-(5-Nonyl)pyridine has the molecular formula C14H23N and a molecular weight of 205.34 g/mol.
A: While specific spectroscopic data is not provided in the provided research, researchers utilize techniques like Infrared Spectroscopy (IR) to analyze complexes containing 4-(5-Nonyl)pyridine. For instance, IR data in the υ(ArSO3-) region is used to study the structure of palladium complexes with phosphine-bis(arenesulfonate) ligands containing 4-(5-Nonyl)pyridine. [, ]
A: 4-(5-Nonyl)pyridine exhibits excellent stability and extraction capabilities in acidic solutions, making it suitable for extracting various metal ions from mineral acid solutions. This stability is crucial for its use in separating and recovering metals like molybdenum, uranium, zirconium, and technetium from acidic solutions. [, , , ]
A: 4-(5-Nonyl)pyridine acts as a ligand in self-assembled multinuclear palladium catalysts used for ethylene polymerization and copolymerization with vinyl fluoride. It coordinates to the palladium centers, influencing the catalyst's structure and activity. [, , , , ]
A: The structure of the multinuclear palladium catalyst, influenced by 4-(5-Nonyl)pyridine ligands, plays a key role in determining the molecular weight of the resulting polyethylene. Intact tetrameric structures tend to yield high molecular weight polyethylene, while fragmentation of the catalyst leads to a broader molecular weight distribution with a significant low molecular weight fraction. []
A: 4-(5-Nonyl)pyridine demonstrates remarkable selectivity in extracting certain metal ions from complex mixtures. For instance, it exhibits high distribution coefficients for molybdenum(VI) in the presence of thiocyanate ions, even at low concentrations. This selectivity makes it a powerful tool for recovering and purifying valuable metals. [, ]
A: The extraction efficiency of 4-(5-Nonyl)pyridine is concentration-dependent. Increasing the concentration generally enhances the extraction of metal ions until a saturation point is reached. Researchers often investigate the optimal concentration to maximize extraction while minimizing reagent use. [, ]
A: Yes, 4-(5-Nonyl)pyridine and its N-oxide derivative have proven effective in separating uranium(VI) from fission products. This separation is crucial in nuclear fuel reprocessing and waste management. [, ]
A: Yes, other amine oxides, such as trioctylamine oxide, are explored as potential alternatives to 4-(5-Nonyl)pyridine for extracting metal ions. Researchers compare their extraction behavior and selectivity to identify the most suitable extractant for specific applications. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
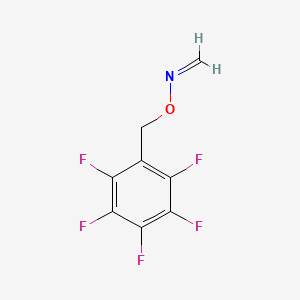

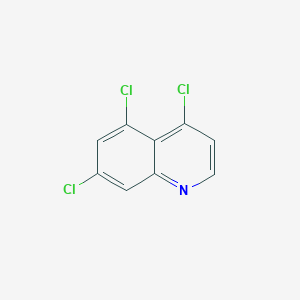
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)

